molecular formula C24H20FNO4 B2895739 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid CAS No. 2470439-75-7

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid

Cat. No.: B2895739
CAS No.: 2470439-75-7
M. Wt: 405.425
InChI Key: LKJISGIVIFXDFQ-UHFFFAOYSA-N
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Description

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, an amino group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: In biological research, it serves as a tool for studying protein interactions and enzyme activities due to its ability to bind to specific amino acids.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: In the industrial sector, it is used in the production of advanced materials and as a reagent in chemical synthesis processes.

Mechanism of Action

The mechanism by which 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its application, whether it be in biological systems or industrial processes.

Comparison with Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

  • (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid

  • (3R, 4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-furan-3-carboxylic acid

Uniqueness: 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid is unique due to its specific structural features, including the presence of the fluorine atom, which can influence its reactivity and binding properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-22(23(27)28)13-15-9-11-16(12-10-15)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJISGIVIFXDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CC(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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